molecular formula C9H14N2O3 B1278856 tert-Butyl (5-methylisoxazol-3-yl)carbamate CAS No. 97517-66-3

tert-Butyl (5-methylisoxazol-3-yl)carbamate

Cat. No. B1278856
CAS RN: 97517-66-3
M. Wt: 198.22 g/mol
InChI Key: ZDQNLVVSJSRECT-UHFFFAOYSA-N
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Description

“tert-Butyl (5-methylisoxazol-3-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O3 . It is used in various fields including life sciences, organic synthesis, and environmental measurement .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is 198.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 198.10044231 g/mol .

Scientific Research Applications

Pharmaceutical Research: FLT3 Inhibitors

Isoxazole derivatives, such as tert-Butyl (5-methylisoxazol-3-yl)carbamate , have been explored for their potential in pharmaceutical applications. Specifically, novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT3 inhibitors . These compounds have shown promise in inhibiting the phosphorylation of FLT3, which is significant in the context of certain leukemias. One such compound led to complete tumor regression in the MV4-11 xenograft model .

Analgesic Development

The isoxazole ring, which is a part of the tert-Butyl (5-methylisoxazol-3-yl)carbamate structure, has been associated with analgesic properties. Research has indicated that the substitution of various groups on the isoxazole ring can impart different levels of analgesic activity, making it a valuable scaffold for developing new pain-relief medications .

Anti-inflammatory Agents

Similarly, the isoxazole nucleus has been found to possess anti-inflammatory properties. This makes tert-Butyl (5-methylisoxazol-3-yl)carbamate a potential candidate for the development of anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Anticancer Research

The structural motif of isoxazole, present in tert-Butyl (5-methylisoxazol-3-yl)carbamate , has been investigated for its anticancer activities. The ability to modulate various biological pathways makes it a compound of interest in the synthesis of new anticancer agents .

Antimicrobial Applications

Research has also highlighted the antimicrobial potential of isoxazole derivatives. This suggests that tert-Butyl (5-methylisoxazol-3-yl)carbamate could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens .

Antiviral Research

The isoxazole ring has shown antiviral activities, which implies that derivatives like tert-Butyl (5-methylisoxazol-3-yl)carbamate could be valuable in the creation of antiviral drugs, particularly against new and emerging viral infections .

Anticonvulsant Properties

Isoxazole compounds have been studied for their anticonvulsant effects. This research avenue could lead to the development of novel treatments for epilepsy and other seizure-related disorders using tert-Butyl (5-methylisoxazol-3-yl)carbamate as a key ingredient .

Antidepressant and Immunosuppressant Potential

Lastly, the isoxazole nucleus has been associated with antidepressant and immunosuppressant activities. This opens up possibilities for tert-Butyl (5-methylisoxazol-3-yl)carbamate to be used in the synthesis of drugs aimed at treating depression and modulating immune responses .

Safety and Hazards

The safety data sheet for “tert-Butyl (5-methylisoxazol-3-yl)carbamate” suggests that it should not be released into the environment . Personal protective equipment is recommended when handling this compound, and it should be stored in suitable, closed containers for disposal .

properties

IUPAC Name

tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQNLVVSJSRECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453427
Record name tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97517-66-3
Record name tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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